molecular formula C11H7F2NO B6366464 4-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% CAS No. 1261925-13-6

4-(2,6-Difluorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6366464
CAS RN: 1261925-13-6
M. Wt: 207.18 g/mol
InChI Key: HKOMOHCADSCPIB-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% (4-DFPH-95) is an organic compound that has been used in a variety of scientific applications. It is a white crystalline solid that is soluble in water, ethanol, and methanol. It has a melting point of 155-157 °C and a boiling point of 209-211 °C. 4-DFPH-95 is a derivative of pyridine, a heterocyclic aromatic compound that is found in a variety of natural products. It has been used in the synthesis of various organic compounds, as a reagent in organic reactions, and as a catalyst in the production of polymers. In addition, 4-DFPH-95 has been used in a variety of scientific research applications, including biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme dihydropteroate synthase (DHPS), which is involved in the synthesis of folate in bacteria and parasites. Inhibition of DHPS leads to a decrease in the production of folate, which can result in cell death. In addition, 4-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% has been shown to inhibit the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% are not fully understood. However, it has been shown to inhibit the enzymes DHPS and tyrosine kinase, which can lead to a decrease in the production of folate and a decrease in cell growth and differentiation, respectively. In addition, 4-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% has been shown to have antimicrobial activity against a variety of bacteria, including Escherichia coli and Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

4-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and is soluble in a variety of solvents. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 4-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% is toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 4-(2,6-Difluorophenyl)-2-hydroxypyridine, 95%. It could be used in the development of new drugs to treat bacterial and parasitic infections. In addition, it could be used to study the effects of environmental pollutants on mammalian cells. Finally, it could be used in the study of the effects of hormones and drugs on the brain and nervous system.

Synthesis Methods

4-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% can be synthesized by the reaction of 2,6-difluorobenzaldehyde and 2-hydroxypyridine in the presence of a base catalyst. The reaction proceeds through a nucleophilic aromatic substitution, resulting in the formation of 4-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% as the major product. The reaction can be conducted in a variety of solvents, including water, ethanol, and methanol. The reaction is typically carried out at room temperature, although higher temperatures can be used to increase the reaction rate. The product can be purified by recrystallization or column chromatography.

Scientific Research Applications

4-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of various hormones, such as testosterone, on cell growth and differentiation. In addition, 4-(2,6-Difluorophenyl)-2-hydroxypyridine, 95% has been used to study the effects of various drugs, such as antidepressants, on the brain and nervous system. It has also been used to study the effects of various environmental pollutants, such as polychlorinated biphenyls, on mammalian cells.

properties

IUPAC Name

4-(2,6-difluorophenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-8-2-1-3-9(13)11(8)7-4-5-14-10(15)6-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOMOHCADSCPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=O)NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682723
Record name 4-(2,6-Difluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261925-13-6
Record name 4-(2,6-Difluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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